molecular formula C14H15N3OS2 B11187007 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11187007
M. Wt: 305.4 g/mol
InChI Key: LKJFGJLAUGZUIU-UHFFFAOYSA-N
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Description

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a thiadiazole ring, a cyclopropane carboxamide group, and a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 2-methylbenzyl chloride to introduce the methylphenyl group. Finally, the cyclopropane carboxamide moiety is introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the cyclopropane carboxamide group.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methylphenyl moiety.

Scientific Research Applications

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 4-Amino-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the combination of its structural features, such as the thiadiazole ring, cyclopropane carboxamide group, and methylphenyl moiety. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H15N3OS2/c1-9-4-2-3-5-11(9)8-19-14-17-16-13(20-14)15-12(18)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,16,18)

InChI Key

LKJFGJLAUGZUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3CC3

Origin of Product

United States

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